N-(2-ethoxyphenyl)-3-methyl-4-[(methylsulfonyl)amino]benzamide -

N-(2-ethoxyphenyl)-3-methyl-4-[(methylsulfonyl)amino]benzamide

Catalog Number: EVT-4574516
CAS Number:
Molecular Formula: C17H20N2O4S
Molecular Weight: 348.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis
  • Common methods: The synthesis of benzamide derivatives often involves reactions like amide bond formation between substituted benzoic acids and amines, using coupling reagents like carbodiimides. [, , , , ]
  • Multi-step synthesis: The synthesis of complex benzamide derivatives often requires multiple steps, involving the introduction and modification of various functional groups on the benzene ring and the amide nitrogen. [, , , , , ]
  • Optimization: Optimization of reaction conditions, such as temperature, solvent, and catalysts, plays a crucial role in achieving high yields and purity of the desired product. [, ]
Molecular Structure Analysis
  • X-ray crystallography: This technique is crucial for determining the three-dimensional structure of benzamide derivatives, revealing information about bond lengths, angles, and molecular conformations. [, , , ]
  • Spectroscopic methods: Techniques like NMR (1H and 13C), IR, and mass spectrometry are essential for characterizing the structure and confirming the identity of synthesized compounds. [, , , , ]

(S)-N-(2-Amino-4-fluorophenyl)-4-(1-(3-(4-((dimethylamino)methyl)phenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide (Compound (S)-17b)

Compound Description: (S)-17b is a potent, orally bioavailable histone deacetylase (HDAC) inhibitor with selectivity for class I HDAC isoforms. It exhibits significant in vitro and in vivo antitumor activity, particularly against human myelodysplastic syndrome (MDS) cells. []

Relevance: While structurally distinct from N-(2-ethoxyphenyl)-3-methyl-4-[(methylsulfonyl)amino]benzamide, both compounds share a core benzamide structure. This shared motif suggests potential similarities in their binding interactions with target proteins and potential biological activities. []

Imatinib (4-[(4-methyl-1-piperazinyl)methyl]-N-[4-methyl-3-[[4-(3-pyridinyl)-2-pyrimidinyl]-amino]-phenyl]benzamide)

Compound Description: Imatinib is a tyrosine kinase inhibitor widely used in the treatment of leukemia. It specifically targets the activity of tyrosine kinases, such as BCR-ABL. [, , ]

Relevance: Imatinib and N-(2-ethoxyphenyl)-3-methyl-4-[(methylsulfonyl)amino]benzamide both belong to the class of benzamide derivatives. This structural similarity suggests that these compounds might share similar pharmacophoric features relevant to their biological activity, even though their specific targets and mechanisms of action might differ. [, , ]

2-chloro-5-[3,6-dihydro-3-methyl-2,6-dioxo-4-(trifluoromethyl)-1-(2H)-pyrimidinyl]-4-fluoro-N-[[methyl-(1-methylethyl)amino]sulfonyl]benzamide

Compound Description: This compound is a potent herbicide with a phenyluracil core structure. It is designed to inhibit plant-specific targets, disrupting essential metabolic pathways. [, ]

Relevance: Similar to N-(2-ethoxyphenyl)-3-methyl-4-[(methylsulfonyl)amino]benzamide, this compound also contains a benzamide moiety. The presence of other functional groups, such as the pyrimidinedione and sulfonamide, suggests potential for diverse biological activities and distinct modes of action. [, ]

(E)-2-cyano-N-(4-ethoxyphenyl)-3-methylthio-3-(substituted-amino)acrylamides

Compound Description: This series of compounds features a distinct acrylamide core structure. Their synthesis and structural characterization were the primary focus, without specific biological activity reported. []

Relevance: While these compounds differ significantly from N-(2-ethoxyphenyl)-3-methyl-4-[(methylsulfonyl)amino]benzamide in terms of the core structure and the absence of a benzamide motif, the presence of the ethoxyphenyl group in both suggests potential similarities in their physicochemical properties. These similarities could influence their absorption, distribution, metabolism, and excretion (ADME) profiles. []

Compound Description: This naphthol derivative was synthesized and characterized for its potential biological activity. []

Relevance: Compound 6 shares the benzamide core structure with N-(2-ethoxyphenyl)-3-methyl-4-[(methylsulfonyl)amino]benzamide. This structural similarity, despite differences in substituents, suggests that these compounds might exhibit comparable binding affinities to certain protein targets, although their exact biological activities might vary. []

N-(Adamantan-1-ylmethyl)-5-[(3R-aminopyrrolidin-1-yl)methyl]-2-chloro-benzamide (AACBA)

Compound Description: AACBA is a potent P2X7 receptor antagonist. Studies demonstrate its efficacy in reducing inflammation and pain in preclinical models. []

N-(2-aminophenyl)-4-{[benzyl(2-hydroxyethyl)amino]methyl} benzamide (K-183)

Compound Description: K-183 is a novel histone deacetylase (HDAC) inhibitor. Studies in rats found it did not prevent cardiac hypertrophy induced by isoproterenol but did show some positive effects on heart function. []

Relevance: Both K-183 and N-(2-ethoxyphenyl)-3-methyl-4-[(methylsulfonyl)amino]benzamide are benzamide derivatives, indicating a potential for shared pharmacophoric features. Despite this similarity, the distinct substituents on the benzamide core likely contribute to different pharmacological profiles and biological activities. []

Properties

Product Name

N-(2-ethoxyphenyl)-3-methyl-4-[(methylsulfonyl)amino]benzamide

IUPAC Name

N-(2-ethoxyphenyl)-4-(methanesulfonamido)-3-methylbenzamide

Molecular Formula

C17H20N2O4S

Molecular Weight

348.4 g/mol

InChI

InChI=1S/C17H20N2O4S/c1-4-23-16-8-6-5-7-15(16)18-17(20)13-9-10-14(12(2)11-13)19-24(3,21)22/h5-11,19H,4H2,1-3H3,(H,18,20)

InChI Key

HYOTWFYYEJNLIS-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)C2=CC(=C(C=C2)NS(=O)(=O)C)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.